molecular formula C24H25ClF2N4O2 B10940030 2-[4-(3-Chlorobenzyl)piperazin-1-yl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine

2-[4-(3-Chlorobenzyl)piperazin-1-yl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine

Cat. No.: B10940030
M. Wt: 474.9 g/mol
InChI Key: NQZTVHSAYZNQEC-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorobenzyl)piperazino]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chlorobenzyl)piperazino]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe difluoromethyl and dimethoxyphenyl groups can be introduced through subsequent reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chlorobenzyl)piperazino]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorobenzyl)piperazino]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrimidine-based molecules, such as:

Uniqueness

What sets 2-[4-(3-Chlorobenzyl)piperazino]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C24H25ClF2N4O2

Molecular Weight

474.9 g/mol

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidine

InChI

InChI=1S/C24H25ClF2N4O2/c1-32-21-7-6-17(13-22(21)33-2)19-14-20(23(26)27)29-24(28-19)31-10-8-30(9-11-31)15-16-4-3-5-18(25)12-16/h3-7,12-14,23H,8-11,15H2,1-2H3

InChI Key

NQZTVHSAYZNQEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl)C(F)F)OC

Origin of Product

United States

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